1-(4-(Naphthalen-1-yl)thiazol-2-yl)-3-(m-tolyl)urea
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Overview
Description
1-(4-(Naphthalen-1-yl)thiazol-2-yl)-3-(m-tolyl)urea is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a naphthalene ring, a thiazole ring, and a urea moiety
Scientific Research Applications
1-(4-(Naphthalen-1-yl)thiazol-2-yl)-3-(m-tolyl)urea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials and chemical processes.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Naphthalen-1-yl)thiazol-2-yl)-3-(m-tolyl)urea typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Naphthalene Ring Introduction: The naphthalene ring is introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate naphthalene derivatives.
Urea Formation: The final step involves the reaction of the thiazole-naphthalene intermediate with an isocyanate or carbodiimide to form the urea moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Naphthalen-1-yl)thiazol-2-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Mechanism of Action
The mechanism of action of 1-(4-(Naphthalen-1-yl)thiazol-2-yl)-3-(m-tolyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
1-(4-(Naphthalen-1-yl)thiazol-2-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a m-tolyl group.
1-(4-(Naphthalen-1-yl)thiazol-2-yl)-3-(p-tolyl)urea: Similar structure but with a p-tolyl group instead of a m-tolyl group.
Uniqueness: 1-(4-(Naphthalen-1-yl)thiazol-2-yl)-3-(m-tolyl)urea is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the m-tolyl group, in particular, may impart distinct properties compared to its analogs.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-(4-naphthalen-1-yl-1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-14-6-4-9-16(12-14)22-20(25)24-21-23-19(13-26-21)18-11-5-8-15-7-2-3-10-17(15)18/h2-13H,1H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQMTVXHTQRKNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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